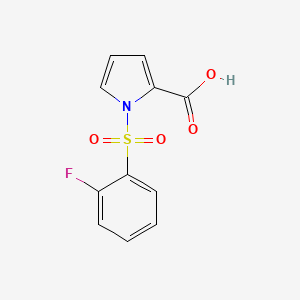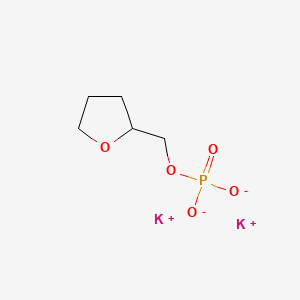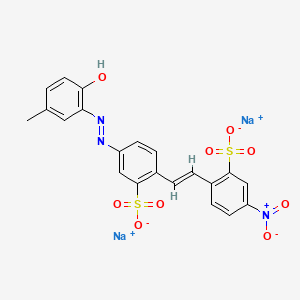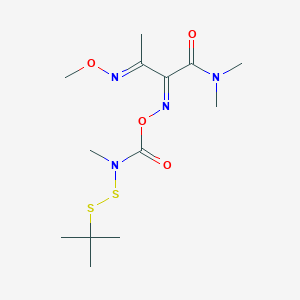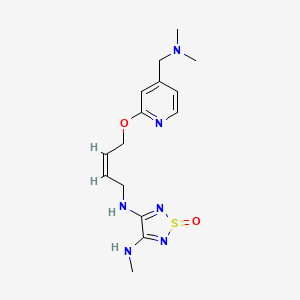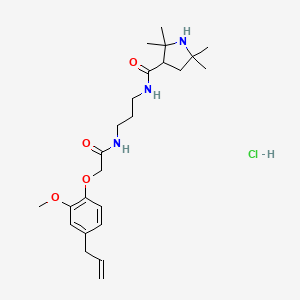
3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrolidine ring, a carboxamide group, and several other functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an amine or ammonia.
Functional Group Modifications: The allyl, methoxy, and other functional groups are introduced through various organic reactions such as alkylation, etherification, and acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or other reactive sites.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might have potential as a therapeutic agent, depending on its biological activity and mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyrrolidinecarboxamide Derivatives: Other derivatives with different substituents on the pyrrolidine ring.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.
Tetramethyl Substituted Compounds: Molecules with similar tetramethyl groups.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific combination of functional groups and its potential biological activity
Propiedades
Número CAS |
102132-37-6 |
|---|---|
Fórmula molecular |
C24H38ClN3O4 |
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
N-[3-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]amino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H37N3O4.ClH/c1-7-9-17-10-11-19(20(14-17)30-6)31-16-21(28)25-12-8-13-26-22(29)18-15-23(2,3)27-24(18,4)5;/h7,10-11,14,18,27H,1,8-9,12-13,15-16H2,2-6H3,(H,25,28)(H,26,29);1H |
Clave InChI |
XUPFKGLHXBHFBR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1)(C)C)C(=O)NCCCNC(=O)COC2=C(C=C(C=C2)CC=C)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


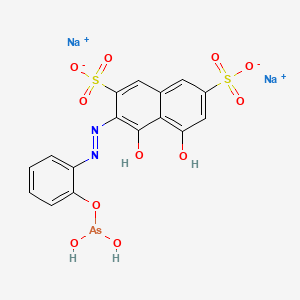
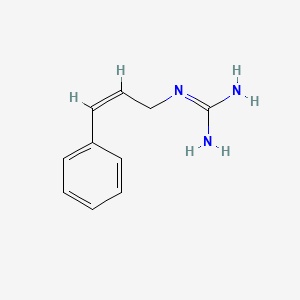
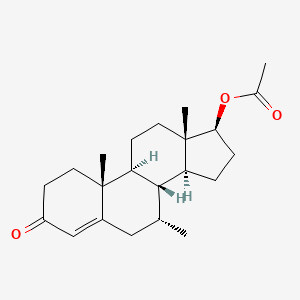
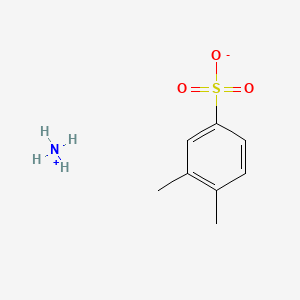
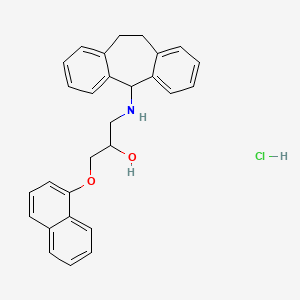
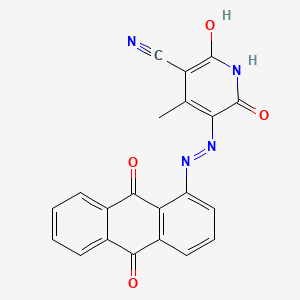
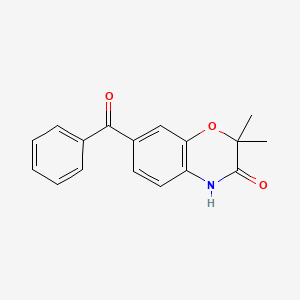
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)

